methyl 2-{[6-chloro-2-(dimethylamino)pyrimidin-4-yl]sulfanyl}benzoate
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Overview
Description
Methyl 2-{[6-chloro-2-(dimethylamino)pyrimidin-4-yl]sulfanyl}benzoate is a chemical compound with the molecular formula C14H14ClN3O2S It is a derivative of benzoic acid and pyrimidine, featuring a sulfanyl linkage between the two moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[6-chloro-2-(dimethylamino)pyrimidin-4-yl]sulfanyl}benzoate typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloro-2-(dimethylamino)pyrimidine and methyl 2-mercaptobenzoate.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM). A base such as potassium carbonate (K2CO3) is used to deprotonate the thiol group of methyl 2-mercaptobenzoate, facilitating the nucleophilic substitution reaction with 6-chloro-2-(dimethylamino)pyrimidine.
Purification: The product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[6-chloro-2-(dimethylamino)pyrimidin-4-yl]sulfanyl}benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H2).
Substitution: The chloro group on the pyrimidine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Amines, thiols, potassium carbonate (K2CO3), dimethylformamide (DMF)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted pyrimidine derivatives
Scientific Research Applications
Methyl 2-{[6-chloro-2-(dimethylamino)pyrimidin-4-yl]sulfanyl}benzoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules used in various chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-{[6-chloro-2-(dimethylamino)pyrimidin-4-yl]sulfanyl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or activation. Additionally, the pyrimidine moiety can engage in hydrogen bonding and π-π interactions with nucleic acids and proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[6-chloro-2-(methylamino)pyrimidin-4-yl]sulfanyl}benzoate
- Methyl 2-{[6-chloro-2-(ethylamino)pyrimidin-4-yl]sulfanyl}benzoate
- Methyl 2-{[6-chloro-2-(dimethylamino)pyrimidin-4-yl]sulfanyl}phenylacetate
Uniqueness
Methyl 2-{[6-chloro-2-(dimethylamino)pyrimidin-4-yl]sulfanyl}benzoate is unique due to its specific combination of a benzoate ester and a pyrimidine ring with a dimethylamino substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
methyl 2-[6-chloro-2-(dimethylamino)pyrimidin-4-yl]sulfanylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S/c1-18(2)14-16-11(15)8-12(17-14)21-10-7-5-4-6-9(10)13(19)20-3/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGNORIKXOKNBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC(=N1)Cl)SC2=CC=CC=C2C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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